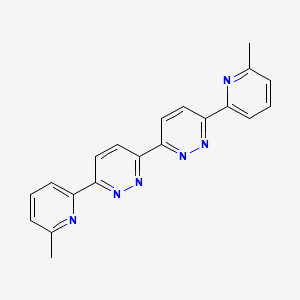
6,6'-Bis(6-methyl-pyridin-2-yl)-3,3'-bipyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two pyridazine rings connected by a bipyridyl linkage, with each pyridazine ring substituted by a 6-methyl-pyridin-2-yl group. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylhydrazine with 2,2’-bipyridyl-3,3’-dicarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of automated purification systems.
化学反应分析
Types of Reactions: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced bipyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane at reflux temperature.
Major Products:
Oxidation: N-oxides of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine.
Reduction: Reduced bipyridazine derivatives.
Substitution: Halogenated derivatives of the compound.
科学研究应用
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is primarily based on its ability to coordinate with metal ions and interact with biological macromolecules. The compound’s pyridazine rings can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
相似化合物的比较
2,2’-Bipyridine: A simpler bipyridyl compound with similar coordination properties but lacking the additional pyridazine rings.
4,4’-Bis(6-methyl-pyridin-2-yl)-2,2’-bipyridine: Another bipyridyl derivative with different substitution patterns, leading to distinct electronic properties.
Uniqueness: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine stands out due to its dual pyridazine rings, which enhance its ability to form stable metal complexes and interact with biological targets
属性
CAS 编号 |
161405-79-4 |
|---|---|
分子式 |
C20H16N6 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-(6-methylpyridin-2-yl)-6-[6-(6-methylpyridin-2-yl)pyridazin-3-yl]pyridazine |
InChI |
InChI=1S/C20H16N6/c1-13-5-3-7-15(21-13)17-9-11-19(25-23-17)20-12-10-18(24-26-20)16-8-4-6-14(2)22-16/h3-12H,1-2H3 |
InChI 键 |
MYSYYTJAVDBWDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NN=C(C=C2)C3=NN=C(C=C3)C4=CC=CC(=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


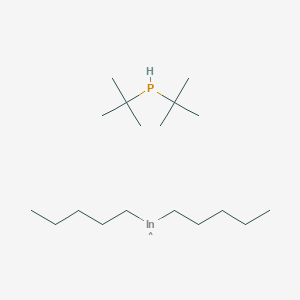

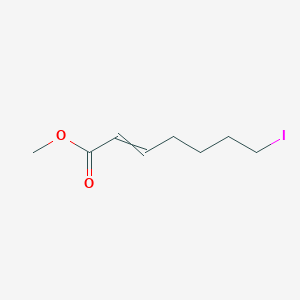
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
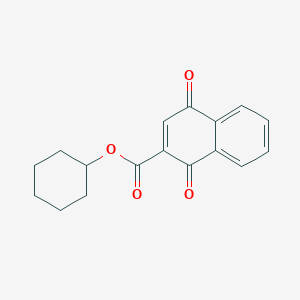
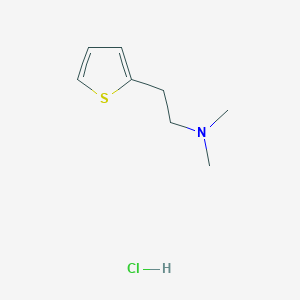
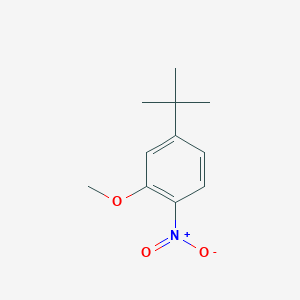
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
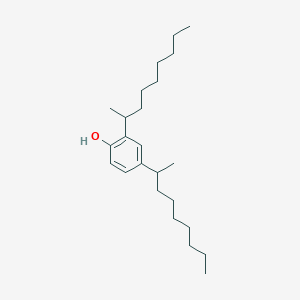

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)

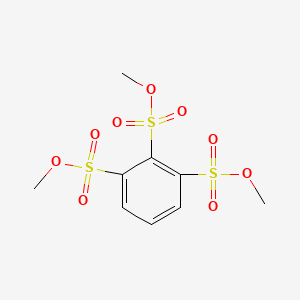
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
